molecular formula C14H19BO2 B3281907 (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane CAS No. 74213-48-2

(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane

Cat. No. B3281907
CAS RN: 74213-48-2
M. Wt: 230.11 g/mol
InChI Key: ARAINKADEARZLZ-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane, also known as TMD, is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. TMD has a distinctive structure that allows it to act as a fluorescent probe for detecting and imaging biological molecules.

Mechanism of Action

(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane works by binding to biological molecules and undergoing a conformational change that results in fluorescence. The exact mechanism of this process is not fully understood, but it is believed that (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane binds to the target molecule through its boronic acid group, causing a change in the electronic structure of the molecule that results in fluorescence.
Biochemical and Physiological Effects:
(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been shown to be non-toxic and has no significant effects on cellular viability or function. It has been used in live-cell imaging studies to visualize cellular processes without interfering with normal cellular function. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has also been shown to have good photostability, allowing for long-term imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane is its high sensitivity and selectivity for biological molecules. It can be used to detect and image specific targets with high accuracy, making it a valuable tool in scientific research. However, (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has some limitations, including its relatively high cost and the need for specialized equipment for imaging studies. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for the use of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane in scientific research. One area of interest is the development of new (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane derivatives with improved properties, such as increased solubility and lower cost. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane could also be used in combination with other imaging techniques, such as electron microscopy, to provide more comprehensive information about cellular processes. Finally, (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane could be used in drug delivery systems, where it could be used to target specific cells or tissues for drug delivery.

Scientific Research Applications

(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been widely used in scientific research as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has been shown to have high sensitivity and selectivity for these molecules, making it a valuable tool for studying cellular processes and disease mechanisms. (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane has also been used in drug discovery and development, as it can be used to screen potential drug candidates for their ability to bind to specific targets.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-2-phenylethenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAINKADEARZLZ-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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